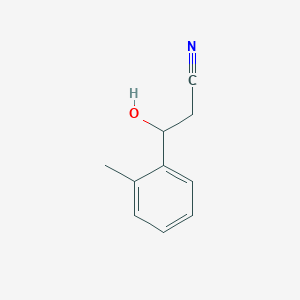![molecular formula C10H13NO2 B15326387 4-[(Pyridin-2-yl)methyl]oxolan-3-ol](/img/structure/B15326387.png)
4-[(Pyridin-2-yl)methyl]oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Pyridin-2-yl)methyl]oxolan-3-ol is a chemical compound that features a pyridine ring attached to a hydroxyl group on an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyridin-2-yl)methyl]oxolan-3-ol typically involves the reaction of pyridin-2-ylmethanol with an appropriate oxolane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving pyridine derivatives and oxolane precursors. The process may involve multiple steps, including purification and isolation of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-[(Pyridin-2-yl)methyl]oxolan-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Production of pyridin-2-ylmethanol derivatives.
Substitution: Generation of various substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-[(Pyridin-2-yl)methyl]oxolan-3-ol is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has shown potential as a bioactive molecule, interacting with various biological targets.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-[(Pyridin-2-yl)methyl]oxolan-3-ol exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
4-[(Pyridin-2-yl)ethyl]oxolan-3-ol
4-[(Pyridin-3-yl)methyl]oxolan-3-ol
4-[(Pyridin-4-yl)methyl]oxolan-3-ol
Uniqueness: 4-[(Pyridin-2-yl)methyl]oxolan-3-ol is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
4-(pyridin-2-ylmethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13NO2/c12-10-7-13-6-8(10)5-9-3-1-2-4-11-9/h1-4,8,10,12H,5-7H2 |
Clave InChI |
WEWXUVRZNFJUBE-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CO1)O)CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


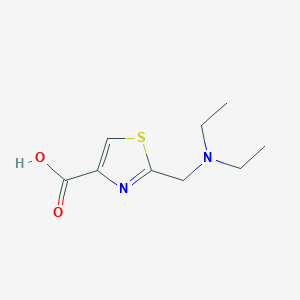
![1H-[1,2,3]triazolo[4,5-b]pyridin-7-aminehydrochloride](/img/structure/B15326312.png)
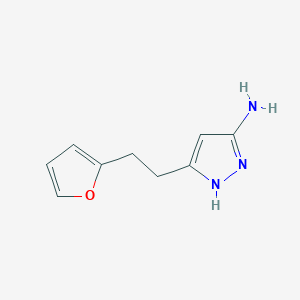
![1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15326319.png)
![6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15326327.png)


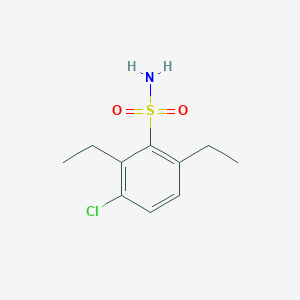
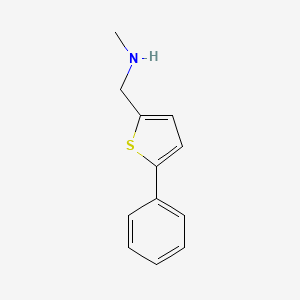
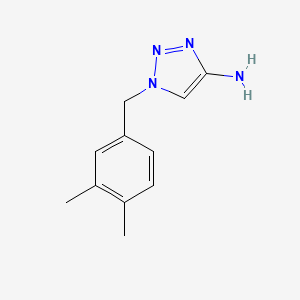
![4-[(Piperidin-1-yl)methyl]piperidin-4-ol](/img/structure/B15326362.png)

